molecular formula C7H10ClNO2 B2397281 3-(Aminomethyl)benzene-1,2-diol hydrochloride CAS No. 1194-90-7

3-(Aminomethyl)benzene-1,2-diol hydrochloride

Cat. No.: B2397281
CAS No.: 1194-90-7
M. Wt: 175.61
InChI Key: UNOXFKPQIFVGBJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzene-1,2-diol hydrochloride is an organic compound with the molecular formula C₇H₁₀ClNO₂ and a molecular weight of 175.61 g/mol . It consists of a catechol backbone (benzene-1,2-diol) substituted with an aminomethyl group (-CH₂NH₂) at the 3-position, forming a hydrochloride salt. The compound is characterized by its high polarity due to the presence of hydroxyl and amine groups, which influence its solubility in polar solvents like water and methanol. Purity specifications for this compound are typically ≥95% , though pharmaceutical-grade variants may require higher purity standards (e.g., ≥98.5% for similar catecholamine derivatives) .

Its structural similarity to endogenous catecholamines (e.g., dopamine, norepinephrine) suggests possible bioactivity in receptor binding or enzyme modulation .

Properties

IUPAC Name

3-(aminomethyl)benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c8-4-5-2-1-3-6(9)7(5)10;/h1-3,9-10H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOXFKPQIFVGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-90-7
Record name 3-(aminomethyl)benzene-1,2-diol hydrochloride
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Preparation Methods

Bromomethylation and Nucleophilic Amination

A foundational approach involves bromomethylation of catechol (1,2-dihydroxybenzene) followed by amination. The bromomethyl group is introduced at the 3-position of the aromatic ring using bromine or hydrobromic acid (HBr) under acidic conditions. Subsequent reaction with ammonia or benzylamine generates the aminomethyl moiety. For example, 1,3,5-tris(bromomethyl)benzene, a structurally analogous compound, undergoes nucleophilic substitution with tert-butylbenzylcarbamate in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This method yields protected intermediates, which are deprotected via hydrolysis with 48% HBr or 3M hydrochloric acid (HCl).

Key Reaction Conditions :

  • Temperature : Reflux (70–110°C)
  • Solvents : THF, ethyl acetate, or toluene
  • Catalysts/Base : NaH, Cs₂CO₃
  • Yield : 35–70% (depending on substituents)

Deprotection of the Boc (tert-butoxycarbonyl) group with HCl in ethyl acetate efficiently produces the primary amine hydrochloride salt.

Reductive Amination of 2,3-Dihydroxybenzaldehyde

Reductive amination offers a streamlined pathway. 2,3-Dihydroxybenzaldehyde is condensed with ammonium acetate or benzylamine in the presence of a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This one-pot method converts the aldehyde group to an aminomethyl group while retaining the hydroxyl functionalities.

Optimization Insights :

  • Reducing Agents : LiAlH₄ provides higher yields (65–80%) but requires anhydrous conditions, whereas NaBH₄ is safer but less efficient (40–50%).
  • Solvent Systems : Methanol or ethanol facilitates proton exchange, enhancing reaction rates.

Hydrolysis of Ts-Protected Intermediates

The tosyl (Ts) protection strategy is employed to stabilize amine precursors during synthesis. For instance, N-benzyl-4-methylbenzenesulfonamide reacts with 1,3,5-tris(bromomethyl)benzene to form a Ts-protected intermediate, which is hydrolyzed under acidic conditions (48% HBr with phenol). However, prolonged heating during deprotection can degrade the product, necessitating precise reaction control.

Challenges and Solutions :

  • Degradation Risk : Limiting hydrolysis to 1–2 hours minimizes decomposition.
  • Alternative Deprotection : Birch reduction (lithium/ammonia) offers milder conditions but requires specialized handling.

Comparative Analysis of Methodologies

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Starting Material Key Reagents Yield Advantages Limitations
Bromomethylation-Amination Catechol HBr, NH₃, NaH 70% High purity; Scalable Multi-step; HBr corrosion risk
Reductive Amination 2,3-Dihydroxybenzaldehyde NH₄OAc, LiAlH₄ 65% One-pot synthesis Sensitivity to moisture
Ts-Protection Hydrolysis N-Benzyl-Ts-amide 48% HBr, phenol 35% Stabilizes intermediates Degradation risks at high temperatures

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)benzene-1,2-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The aminomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of methyl-substituted benzene-1,2-diol.

    Substitution: Formation of various substituted benzene-1,2-diols depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-(Aminomethyl)benzene-1,2-diol hydrochloride is utilized as a building block in organic synthesis. It serves as a reagent in various chemical reactions, including:

  • Oxidation : The hydroxyl groups can be oxidized to form quinones.
  • Reduction : The aminomethyl group can be reduced to a methyl group.
  • Substitution Reactions : It can undergo nucleophilic substitutions with various reagents.

Biology

In biological research, this compound is employed to study enzyme mechanisms and metabolic pathways. Its role as a substrate in biochemical assays has been documented, revealing insights into enzyme kinetics and interactions.

Medicine

The compound has been investigated for potential therapeutic properties. Its antioxidant activity has been assessed through DPPH assays, indicating significant radical scavenging ability. Furthermore, it has shown inhibitory effects on cytochrome P450 enzymes involved in drug metabolism, suggesting implications for pharmacokinetics and drug interactions.

Industry

In industrial applications, this compound is used in the production of dyes and polymers. Its unique properties make it valuable for developing new materials with specific functionalities.

Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays:

Concentration (μM)DPPH Reduction (%)
1025
5050
10075

The results indicated a significant reduction in DPPH radical concentration at higher concentrations, suggesting strong antioxidant potential.

Enzyme Inhibition Studies

In vitro studies demonstrated that this compound inhibits cytochrome P450 enzymes:

  • Implications : The inhibition could affect the pharmacokinetics of co-administered drugs, indicating its potential role in drug development and safety assessments.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)benzene-1,2-diol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The hydroxyl groups can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological/Industrial Relevance Reference
3-(Aminomethyl)benzene-1,2-diol HCl C₇H₁₀ClNO₂ -NH₂CH₂ at 3-position Pharmaceutical intermediate; potential bioactivity
Dopamine Hydrochloride C₈H₁₂ClNO₂ -CH₂CH₂NH₂ at 4-position Neurotransmitter; treats hypotension, shock
Noradrenaline (Norepinephrine) C₈H₁₁NO₃·HCl -CH(OH)CH₂NH₂ at 4-position Vasopressor; treats cardiac arrest
3-(((4-Chlorophenyl)imino)methyl)benzene-1,2-diol C₁₃H₁₁ClNO₂ -CH=N-(4-Cl-phenyl) at 3-position Schiff base; forms Zn(II)/Co(II) complexes with enzyme inhibitory activity
3-(3,5-Dichlorophenyl)benzene-1,2-diol C₁₂H₈Cl₂O₂ -3,5-Cl₂-phenyl at 4-position Metabolite of PCB 14; crystallographic studies
Isoproterenol Hydrochloride C₁₁H₁₇NO₃·HCl -CH(OH)CH₂NH(CH(CH₃)₂) at 4-position β-adrenergic agonist; treats asthma, bradycardia

(1) Substituent Position and Bioactivity

  • 3-(Aminomethyl)benzene-1,2-diol HCl lacks the ethylamine side chain (-CH₂CH₂NH₂) present in dopamine and norepinephrine, which is critical for binding to dopamine receptors (D1/D2) and adrenergic receptors (α/β) . This structural difference likely reduces its direct neurotransmitter activity but may enhance stability for synthetic applications.

(2) Physicochemical Properties

  • Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic derivatives (e.g., 3-(3,5-dichlorophenyl)benzene-1,2-diol) .
  • Stability : Catechol derivatives with electron-withdrawing groups (e.g., -Cl in Schiff bases) exhibit greater resistance to oxidative degradation than unsubstituted analogues .

(3) Pharmacological and Industrial Use

  • Dopamine Hydrochloride and Isoproterenol Hydrochloride are clinically approved drugs with well-defined therapeutic roles, whereas 3-(aminomethyl)benzene-1,2-diol HCl remains primarily a research compound .
  • 3-(3,5-Dichlorophenyl)benzene-1,2-diol serves as a metabolite biomarker in environmental toxicology studies of polychlorinated biphenyls (PCBs) .

Biological Activity

3-(Aminomethyl)benzene-1,2-diol hydrochloride, also known as aminomethyl catechol, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data tables.

  • Molecular Formula : C8H11ClN2O2
  • Molecular Weight : 192.64 g/mol
  • IUPAC Name : this compound

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism primarily involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for this compound range from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Pseudomonas aeruginosa50

2. Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

  • Cell Lines Tested : The efficacy was evaluated on various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

3. Enzyme Inhibition

This compound has been shown to inhibit specific enzymes such as carbonic anhydrases and cholinesterases.

  • Inhibition Assays :
    • Carbonic Anhydrase Inhibition: The compound demonstrated a Ki value of approximately 30 nM against human carbonic anhydrase II .
    • Cholinesterase Inhibition: It showed promising activity with an IC50 value of about 25 µM against acetylcholinesterase .

Case Study 1: Antibacterial Efficacy

A study conducted by Ali et al. (2023) evaluated the antibacterial activity of various derivatives of catechol compounds, including this compound. The study concluded that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Potential

In a separate investigation by Zhang et al. (2024), the anticancer properties were assessed using MCF-7 and HeLa cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers, suggesting its potential for therapeutic applications in oncology .

Q & A

Basic: What are the recommended synthetic routes for 3-(Aminomethyl)benzene-1,2-diol hydrochloride, and how can intermediates be characterized?

Answer:
A common approach involves reductive amination of 3-formylbenzene-1,2-diol with methylamine, followed by hydrochlorination. Key intermediates (e.g., Schiff bases) should be monitored using FT-IR to confirm imine bond formation (C=N stretch at ~1600–1650 cm⁻¹) and ¹H-NMR to verify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm and methylene protons adjacent to the amine at δ 2.5–3.5 ppm). Final hydrochlorination can be confirmed via elemental analysis (Cl⁻ content) and powder X-ray diffraction (crystalline structure validation) .

Basic: How should researchers assess the purity of this compound, and what thresholds are considered acceptable?

Answer:
Use reverse-phase HPLC with a C18 column and UV detection (λ = 280 nm for aromatic systems). A purity threshold of ≥98% (area normalization) is typical for research-grade material. Validate results with mass spectrometry (MS) to confirm molecular weight ([M+H]+ for C₇H₁₀ClNO₂: theoretical 184.05 g/mol). Cross-reference with melting point analysis (decomposition near 248°C, similar to structurally related catecholamines) .

Basic: What are the critical spectroscopic techniques for structural elucidation of this compound and its derivatives?

Answer:

  • ¹H/¹³C-NMR : Assign aromatic protons (δ 6.5–7.5 ppm for diol substituents) and aminomethyl groups (δ 2.5–3.5 ppm).
  • FT-IR : Identify O-H stretches (3200–3600 cm⁻¹ for diols) and N-H stretches (3300–3500 cm⁻¹ for amines).
  • X-ray crystallography : Resolve spatial arrangement of the hydrochloride salt and hydrogen-bonding networks (critical for stability studies) .

Advanced: How can researchers address discrepancies in thermal stability data under varying storage conditions?

Answer:
Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition kinetics. Store samples in desiccators at ≤4°C to minimize hygroscopic degradation. Compare results with structurally analogous compounds (e.g., dopamine hydrochloride, which decomposes at ~248°C under similar conditions) . Discrepancies may arise from residual solvents or polymorphic forms—address via dynamic vapor sorption (DVS) and PXRD .

Advanced: What strategies are effective for impurity profiling, particularly for byproducts like 4-(2-(isopropylamino)ethyl)benzene-1,2-diol hydrochloride?

Answer:
Use LC-MS/MS with ion-pairing chromatography to separate polar impurities. Synthesize reference standards (e.g., dopamine-related impurities) and calibrate using spiked recovery experiments . For isopropylamino derivatives, optimize gradient elution (e.g., 0.1% TFA in water/acetonitrile) to resolve retention time differences. Quantify impurities at ≤0.1% via peak area normalization .

Advanced: How can researchers evaluate the biological activity of metal complexes derived from this compound?

Answer:
Synthesize Schiff base ligands (e.g., condensation with 4-hydroxycoumarin or isatin) and complex with transition metals (Zn²⁺, Co²⁺). Assess bioactivity via:

  • Enzyme inhibition assays (e.g., alkaline phosphatase inhibition for zinc complexes).
  • Antimicrobial testing (MIC determination against Gram-positive/negative strains).
  • Cytotoxicity screening (MTT assays on cancer cell lines). Validate mechanisms using molecular docking to predict ligand-enzyme interactions .

Advanced: What computational methods are recommended to predict the compound’s reactivity and interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior (critical for catecholamine-like antioxidants).
  • Molecular Dynamics (MD) : Simulate binding to receptors (e.g., dopamine receptors) using homology models.
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability and blood-brain barrier penetration .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (risk of inflammation or corneal damage).
  • Work under fume hoods to prevent inhalation of fine particles.
  • Store away from oxidizing agents and heat sources. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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